![molecular formula C16H12N2O5S2 B2927402 N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-1,3-benzodioxole-5-carboxamide CAS No. 326907-42-0](/img/structure/B2927402.png)

N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-1,3-benzodioxole-5-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

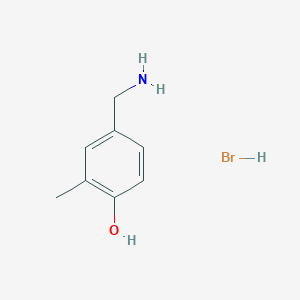

“N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-1,3-benzodioxole-5-carboxamide” is a complex organic compound. It contains a benzothiazole ring which is a heterocyclic compound, and a methylsulfonyl group which is an organosulfur compound .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds such as methylsulfonyl indole-benzimidazoles have been synthesized via substitution of positions of benzimidazole and indole groups .Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The exact structure would need to be determined through techniques such as NMR and mass spectral analyses .Chemical Reactions Analysis

The compound, due to the presence of the benzothiazole and methylsulfonyl groups, could potentially undergo a variety of chemical reactions. For instance, methanesulfonyl chloride, a related compound, is known to be highly reactive and is used to make methanesulfonates .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Related compounds such as dimethyl sulfone are colorless solids that are relatively inert chemically .Wissenschaftliche Forschungsanwendungen

Electrophysiological Activity

The compound has been studied for its potential in cardiac electrophysiological applications. Research has found that certain N-substituted imidazolylbenzamides or benzene-sulfonamides, which might share structural similarities with N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-1,3-benzodioxole-5-carboxamide, exhibit potent electrophysiological activity. These compounds, including sematilide, have shown promise as selective class III agents for cardiac arrhythmias in both in vitro and in vivo models, suggesting potential therapeutic applications in managing reentrant arrhythmias (Morgan et al., 1990).

Antimicrobial and Antifungal Properties

Compounds with the benzothiazole moiety have been investigated for their antimicrobial and antifungal properties. Research into sulfonyl-substituted nitrogen-containing heterocyclic systems, including derivatives similar to N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-1,3-benzodioxole-5-carboxamide, has shown that these compounds exhibit sensitivity to both Gram-positive and Gram-negative bacteria and possess antifungal activity against Candida albicans. This highlights the potential of benzothiazole derivatives in developing new antimicrobial and antifungal agents (Sych et al., 2019).

Antitubercular Agents

Further research into sulfonyl derivatives has underscored their potential as potent antitubercular agents. Novel sulfonyl derivatives have been synthesized and evaluated for their activity against Mycobacterium tuberculosis, with some showing higher activity compared to standard drugs like isoniazid. This suggests a promising avenue for the development of new antitubercular treatments (Kumar et al., 2013).

Eigenschaften

IUPAC Name |

N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-1,3-benzodioxole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2O5S2/c1-25(20,21)10-3-4-11-14(7-10)24-16(17-11)18-15(19)9-2-5-12-13(6-9)23-8-22-12/h2-7H,8H2,1H3,(H,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTIYQGPRZKMHAB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC4=C(C=C3)OCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[Bromo(difluoro)methyl]-4-fluorobenzene](/img/structure/B2927319.png)

![2-[2-(2-Bromo-4-methylphenoxy)ethylsulfanyl]pyrimidine](/img/structure/B2927325.png)

![5-[1-(2,2-Difluoroethyl)-3-methylpyrazol-4-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B2927327.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)butyramide](/img/structure/B2927328.png)

![1-(2-methoxyphenyl)-4-methyl-7-((pyridin-3-ylmethyl)thio)-1H-pyrazolo[3,4-d]pyridazine](/img/structure/B2927334.png)

![3-(4-Chlorophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]-3,4-dihydroquinazolin-4-one](/img/structure/B2927335.png)

![1-{[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(3-fluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2927336.png)

![4-methyl-2-phenyl-N-(4-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)thiazole-5-carboxamide](/img/structure/B2927339.png)

![3-[2-(phenylamino)-6H-1,3,4-thiadiazin-5-yl]chromen-2-one](/img/structure/B2927341.png)